Cas no 937601-87-1 (4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde)

4-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde is a synthetic aromatic aldehyde with a benzyl ether and phenoxy ether linkage, offering versatile reactivity for organic synthesis. Its structure features a formyl group (–CHO) at the para position, enabling its use as a key intermediate in the preparation of pharmaceuticals, liquid crystals, and advanced materials. The benzyloxy and ethoxy spacers enhance solubility in organic solvents, facilitating further functionalization. This compound is particularly valuable in cross-coupling reactions, Schiff base formation, and polymer chemistry due to its stable yet reactive aldehyde moiety. High purity and well-defined molecular architecture make it suitable for precision applications in research and industrial processes.
4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde structure
937601-87-1 structure
Product Name:4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde
CAS No:937601-87-1
MF:C22H20O4
MW:348.391806602478
MDL:MFCD08689765
CID:1027376
PubChem ID:18526178
Update Time:2025-10-31

4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde
    • 4-{2-[4-(BENZYLOXY)PHENOXY]ETHOXY}BENZALDEHYDE
    • 4-{2-[4-(Benzyloxy)phenoxy]-ethoxy}benzenecarbaldehyde
    • 4-(2-[4-(BENZYLOXY)PHENOXY]ETHOXY)BENZALDEHYDE
    • CS-0325727
    • MFCD08689765
    • DTXSID90594781
    • GA-0829
    • 4-[2-(4-phenylmethoxyphenoxy)ethoxy]benzaldehyde
    • 937601-87-1
    • 4-{2-[4-(benzyloxy)phenoxy]ethoxy}benzenecarbaldehyde
    • AKOS005072610
    • 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde
    • MDL: MFCD08689765
    • Inchi: 1S/C22H20O4/c23-16-18-6-8-20(9-7-18)24-14-15-25-21-10-12-22(13-11-21)26-17-19-4-2-1-3-5-19/h1-13,16H,14-15,17H2
    • InChI Key: BOWAXMHWUNJGLB-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)OCC1C=CC=CC=1)CCOC1C=CC(C=O)=CC=1

Computed Properties

  • Exact Mass: 348.13615911g/mol
  • Monoisotopic Mass: 348.13615911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 9
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • Melting Point: 123-125

4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde Security Information

4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde Pricemore >>

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4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:937601-87-1)4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde
Order Number:A1193507
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:21
Price ($):284.0/456.0
Email:sales@amadischem.com

Additional information on 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde

Recent Advances in the Study of 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde (CAS: 937601-87-1)

The compound 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde (CAS: 937601-87-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzyloxy-phenoxy-ethoxy benzenecarbaldehyde structure, has shown promising potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological efficacy.

One of the key findings in recent research is the compound's role as a potent inhibitor of specific inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde effectively suppresses the NF-κB signaling pathway, which is central to the regulation of inflammatory responses. This discovery opens new avenues for the development of novel anti-inflammatory drugs targeting chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, the compound has also been investigated for its anticancer potential. A recent preclinical study highlighted its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The study, conducted by researchers at the University of Cambridge, revealed that the compound interacts with key apoptotic proteins, such as Bcl-2 and caspase-3, leading to programmed cell death. These findings suggest that 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde could serve as a lead compound for the development of targeted cancer therapies.

The synthetic optimization of 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde has also been a focal point of recent research. A team at the Massachusetts Institute of Technology (MIT) developed a novel, high-yield synthesis route that reduces the number of steps and improves overall efficiency. This advancement is critical for scaling up production and facilitating further pharmacological studies. The new synthetic approach, published in Organic Letters, utilizes a palladium-catalyzed coupling reaction, which significantly enhances the purity and yield of the final product.

Despite these promising developments, challenges remain in the clinical translation of 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed in future studies. However, the compound's multifaceted biological activities and improved synthetic accessibility position it as a valuable candidate for further investigation in the pharmaceutical industry.

In conclusion, recent research on 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde (CAS: 937601-87-1) underscores its potential as a versatile therapeutic agent. Its anti-inflammatory and anticancer properties, coupled with advancements in synthetic chemistry, highlight its significance in drug discovery. Continued exploration of its biological mechanisms and optimization of its pharmacological profile will be essential for its eventual clinical application.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:937601-87-1)4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde
A1193507
Purity:99%/99%
Quantity:5g/10g
Price ($):284.0/456.0
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